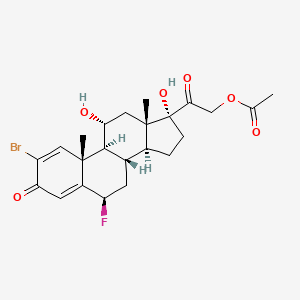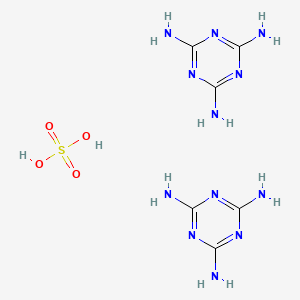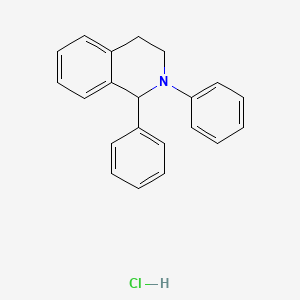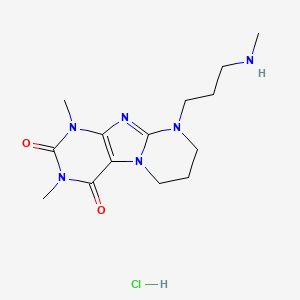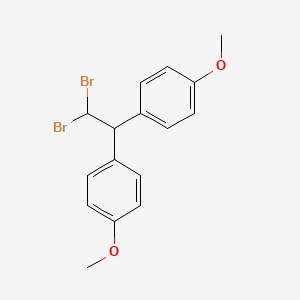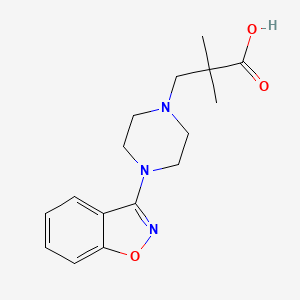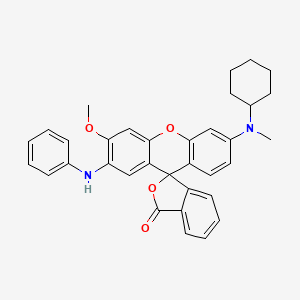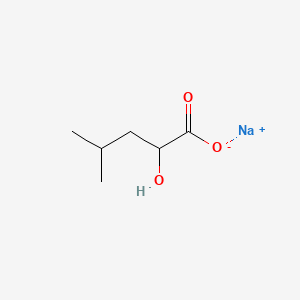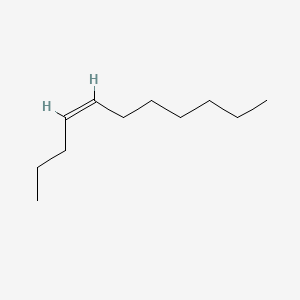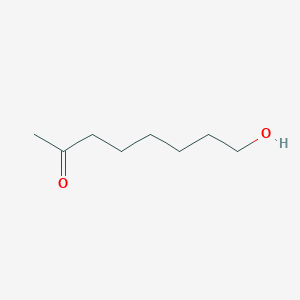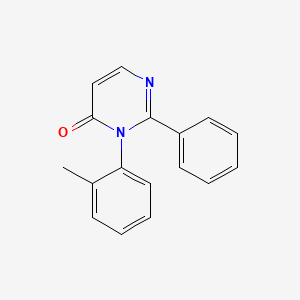
3-(1,3-Benzodioxol-5-ylethylamino)-1(3H)-isobenzofuranone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1,3-Benzodioxol-5-ylethylamino)-1(3H)-isobenzofuranone is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzodioxole moiety linked to an isobenzofuranone core via an ethylamino group, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzodioxol-5-ylethylamino)-1(3H)-isobenzofuranone typically involves multi-step organic reactions. One common method includes the condensation of 1,3-benzodioxole with an appropriate isobenzofuranone derivative in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions
3-(1,3-Benzodioxol-5-ylethylamino)-1(3H)-isobenzofuranone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: The benzodioxole and isobenzofuranone moieties can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), hydrogen gas (H₂) with a palladium catalyst
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-(1,3-Benzodioxol-5-ylethylamino)-1(3H)-isobenzofuranone has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(1,3-Benzodioxol-5-ylethylamino)-1(3H)-isobenzofuranone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(1,3-Benzodioxol-5-yl)-1(3H)-isobenzofuranone
- 3-(1,3-Benzodioxol-5-ylethylamino)-1(3H)-benzofuranone
- 3-(1,3-Benzodioxol-5-ylethylamino)-1(3H)-isobenzothiophenone
Uniqueness
3-(1,3-Benzodioxol-5-ylethylamino)-1(3H)-isobenzofuranone stands out due to its unique combination of the benzodioxole and isobenzofuranone moieties, which confer distinct chemical and biological properties
Propiedades
Número CAS |
64179-29-9 |
|---|---|
Fórmula molecular |
C17H15NO4 |
Peso molecular |
297.30 g/mol |
Nombre IUPAC |
3-[1,3-benzodioxol-5-yl(ethyl)amino]-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C17H15NO4/c1-2-18(11-7-8-14-15(9-11)21-10-20-14)16-12-5-3-4-6-13(12)17(19)22-16/h3-9,16H,2,10H2,1H3 |
Clave InChI |
GLJDMQLROSALRW-UHFFFAOYSA-N |
SMILES canónico |
CCN(C1C2=CC=CC=C2C(=O)O1)C3=CC4=C(C=C3)OCO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


